1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one
Description
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one (CAS: 1351630-20-0, BG15330) is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core fused to a pent-4-en-1-one moiety. Its molecular formula is C₁₃H₂₁NO₃ (MW: 239.31 g/mol) .
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-3-5-12(15)14-8-6-13(7-9-14)16-10-4-11-17-13/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSNBVLDQDLRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)OCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring .
Chemical Reactions Analysis
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the spiro ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, leading to bacterial cell death . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function.
Comparison with Similar Compounds
Spirocyclic Derivatives with Varied Substituents
Several analogs share the 1,5-dioxa-9-azaspiro[5.5]undecane core but differ in substituents, impacting their physicochemical and functional properties:
Key Observations :
- Substituent Effects : Ethoxycarbonyl/methoxycarbonyl groups enhance polarity and hydrogen-bonding capacity, as evidenced by IR data . Bulky substituents like hexyl or phenyl may reduce solubility but improve lipophilicity for membrane penetration.
- Synthetic Yields : Derivatives like 6a and 6c are synthesized in moderate yields (64%) via condensation reactions, suggesting robust methods for spirocycle formation .
- Functional Groups: The pentenone group in BG15330 provides a conjugated system for Michael additions or cycloadditions, distinguishing it from ester or aryl-substituted analogs.
Heteroatom-Modified Spirocycles
Variations in heteroatom positioning or substitution alter reactivity and bioactivity:
Key Observations :
- Reactivity: Chloro-substituted derivatives (e.g., 2098048-08-7) may serve as alkylating agents, whereas BG15330’s pentenone group favors electrophilic reactivity .
Functional Comparisons: Pharmacological Relevance
Biological Activity
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one, with CAS number 1351630-20-0, is a complex organic compound characterized by its unique spirocyclic structure and various potential biological activities. This article aims to consolidate available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- Structure : The compound features a spirocyclic framework that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and resulting in various biological effects.
Key Mechanisms
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways related to pain and mood disorders.
- Cell Signaling : The compound can affect cell signaling pathways, potentially impacting immune responses and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Studies suggest that derivatives of spirocyclic compounds, including this compound, have demonstrated antimicrobial properties against various pathogens.
2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation.
3. Neuroprotective Properties
Research indicates potential neuroprotective effects, suggesting applications in neurodegenerative diseases.
4. Pain Relief
Due to its interaction with pain receptors, the compound may serve as an analgesic agent.
Research Findings and Case Studies
A review of literature highlights several studies investigating the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
